

# Unraveling the Crystalline Architecture of Pigment Red 48:1: A Technical Guide

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## Compound of Interest

Compound Name: *Pigment Red 48:1*

Cat. No.: *B3357847*

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## Introduction

**Pigment Red 48:1** (C.I. 15865:1), a monoazo BONA lake pigment based on barium, is a widely utilized colorant in industries ranging from inks and coatings to plastics. Its performance characteristics, such as lightfastness, thermal stability, and insolubility, are intrinsically linked to its solid-state structure. A thorough understanding of its crystal lattice is paramount for optimizing its properties and developing new applications. While a complete, publicly available crystal structure with atomic coordinates for **Pigment Red 48:1** remains elusive in peer-reviewed literature, this technical guide provides a comprehensive overview of the methodologies employed for the crystal structure analysis of this class of pigments. By examining the well-documented analysis of the closely related Pigment Red 48:2 (the calcium salt) and other relevant compounds, we can establish a robust framework for the characterization of **Pigment Red 48:1**.

Organic pigments, due to their complex molecular structures, have a propensity to form highly crystalline solids.<sup>[1]</sup> The stability of these pigments is often attributed to strong intermolecular interactions, such as  $\pi$ - $\pi$  stacking of conjugated rings and intermolecular hydrogen bonds, which lead to high lattice energy and consequently, very low solubility.<sup>[1]</sup>

## Physicochemical Properties of Pigment Red 48:1

A summary of the fundamental properties of **Pigment Red 48:1** is presented in Table 1.

Property	Value
C.I. Name	Pigment Red 48:1
C.I. Number	15865:1
CAS Number	7585-41-3
Molecular Formula	C <sub>18</sub> H <sub>11</sub> BaClN <sub>2</sub> O <sub>6</sub> S
Molecular Weight	556.14 g/mol
Appearance	Red powder
Chemical Class	Monoazo BONA lake

## Crystal Structure Analysis of Related Pigment Red 48 Compounds

Detailed crystal structure analysis has been successfully performed on the calcium salt, Pigment Red 48:2, and the monosodium salt hydrates of the base pigment molecule. These studies provide a valuable template for the potential structural features of **Pigment Red 48:1**.

A study on Pigment Red 48:2 revealed the existence of two phases: a monohydrate ( $\alpha$ -phase) and an anhydrate ( $\beta$ -phase), which forms upon heating.<sup>[2][3]</sup> The crystal structure of both phases was determined from X-ray powder diffraction data and confirmed by dispersion-corrected DFT optimization.<sup>[2][3]</sup> Solid-state NMR spectroscopy unambiguously confirmed that the molecule exists in the hydrazone tautomeric form in the solid state for both phases.<sup>[2][3]</sup>

The crystal structures of both the monohydrate and anhydrate phases of Pigment Red 48:2 exhibit a double-layer arrangement.<sup>[2][3]</sup> This structure consists of a non-polar layer containing the phenyl and naphthalene moieties and a polar/ionic layer that includes the calcium ions, carboxylate, sulfonate, and carbonyl groups, along with water molecules in the case of the monohydrate.<sup>[2][3]</sup> The coordination number of the calcium ion is 8 in the monohydrate and 7 in the anhydrate.<sup>[2][3]</sup>

Furthermore, the crystal structures of a monohydrate and a dihydrate of the monosodium salt of Pigment Red 48 have been reported. Both structures were found to have monoclinic (P2<sub>1</sub>/c)

symmetry at 173 K and exhibit a layered crystal packing with N-H...O and O-H...O hydrogen bonds.[4]

Table 2: Crystallographic Data for Monosodium Salt Hydrates of Pigment Red 48[4]

Parameter	Monohydrate	Dihydrate
Formula	$\text{Na}^+ \cdot \text{C}_{18}\text{H}_{12}\text{ClN}_2\text{O}_6\text{S}^- \cdot \text{H}_2\text{O}$	$\text{Na}^+ \cdot \text{C}_{18}\text{H}_{12}\text{ClN}_2\text{O}_6\text{S}^- \cdot 2\text{H}_2\text{O}$
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
Temperature (K)	173	173

## Experimental Protocols for Crystal Structure Determination

The primary technique for determining the crystal structure of powdered pigment materials is X-ray Powder Diffraction (XRPD), often coupled with Rietveld refinement for structure solution and refinement.

### Sample Preparation for XRPD

Proper sample preparation is crucial for obtaining high-quality diffraction data.

- For Dry Pigment Powder: The pigment powder is gently ground in an agate mortar to ensure a random distribution of crystallite orientations and a uniform particle size. The powder is then back-loaded into a sample holder to minimize preferred orientation.
- For Pigment in a Matrix (e.g., Paint Film): A specimen of a suitable size and shape is cut from the paint film. If the film is on a substrate, the analysis will include diffraction patterns from the substrate, which must be accounted for.

### X-ray Powder Diffraction (XRPD) Data Collection

High-resolution XRPD data is collected using a diffractometer.

- **Instrumentation:** A modern X-ray diffractometer equipped with a copper target X-ray tube (Cu K $\alpha$  radiation) and a monochromator is typically used.
- **Data Collection Parameters:** Data is collected over a wide  $2\theta$  range (e.g.,  $5^\circ$  to  $80^\circ$ ) with a small step size (e.g.,  $0.02^\circ$ ) and sufficient counting time to ensure good statistics. The instrument is calibrated using a standard reference material.

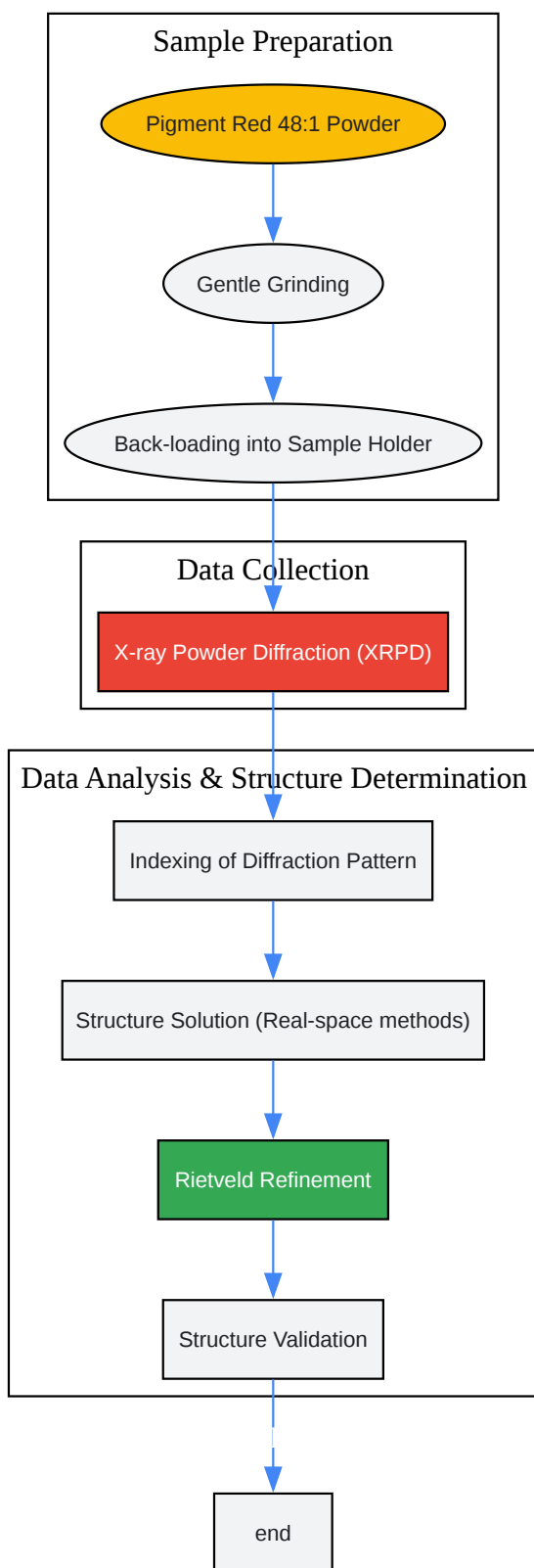
## Structure Determination and Refinement

The collected XRPD data is then used to determine the crystal structure.

- **Indexing:** The diffraction pattern is indexed to determine the unit cell parameters and crystal system.
- **Structure Solution:** If a suitable structural model is not available, the structure can be solved from the powder data using real-space methods.
- **Rietveld Refinement:** The Rietveld method is a powerful technique that refines a theoretical line profile against the measured diffraction pattern using a least-squares approach.<sup>[5][6]</sup> This allows for the refinement of instrumental and structural parameters, including lattice parameters, atomic coordinates, and site occupancy factors.

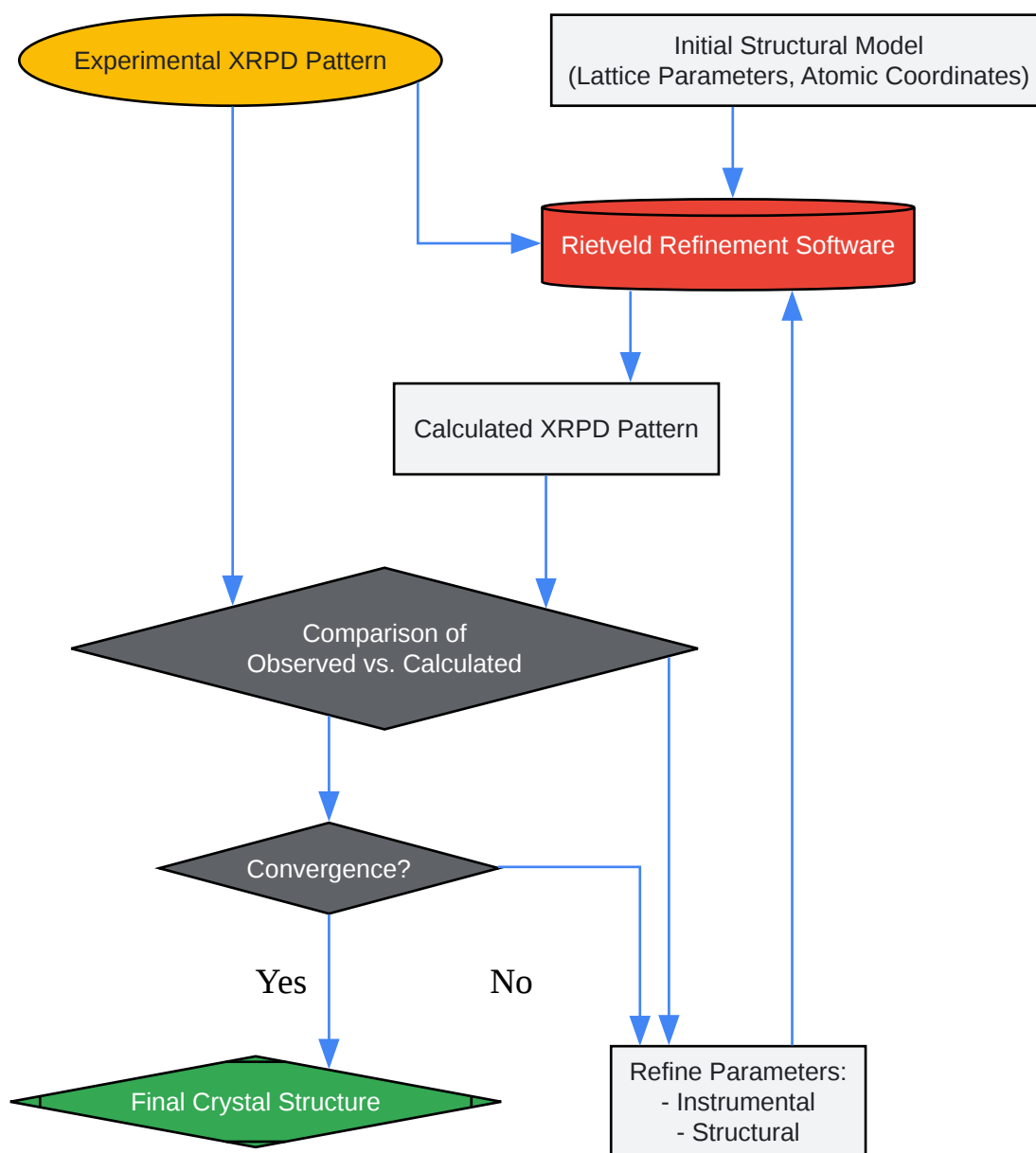
## Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the crystal structure analysis of a pigment like **Pigment Red 48:1**.



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**Figure 1:** Experimental workflow for crystal structure determination of **Pigment Red 48:1**.



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**Figure 2:** Logical workflow of the Rietveld refinement process.

## Conclusion

A detailed crystal structure analysis is fundamental to understanding and optimizing the performance of **Pigment Red 48:1**. While a definitive crystal structure for the barium salt is not yet publicly available, the analytical methodologies are well-established. Through the application of X-ray powder diffraction and Rietveld refinement, as successfully demonstrated for the analogous Pigment Red 48:2, a comprehensive structural characterization of **Pigment**

**Red 48:1** is achievable. Such an analysis would provide critical insights into its solid-state properties, paving the way for enhanced applications and the rational design of new pigment materials. Future research efforts should focus on obtaining high-quality powder diffraction data for **Pigment Red 48:1** to enable a full structure determination and refinement.

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